3-Chloro-thiobenzoic acid S-benzooxazol-2-yl ester
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Overview
Description
3-Chloro-thiobenzoic acid S-benzooxazol-2-yl ester is a chemical compound with the linear formula C14H8ClNO2S . It has a molecular weight of 289.742 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H8ClNO2S . The CAS Number is 304661-84-5 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Conformation Analysis : Research on the synthesis and conformational analysis of benzoxazole methyl ester, a compound with structural similarities, highlights the utility of such molecules as building blocks for heterocycles. The study conducted quantum chemical calculations to understand the conformational landscape and electronic delocalization, demonstrating the relevance of these molecules in constructing complex chemical structures (Saeed et al., 2021).
Environmental Impact and Analysis
- Parabens in Aquatic Environments : Although not directly related, research on the occurrence, fate, and behavior of parabens in aquatic environments provides context on how similar ester compounds, often used as preservatives, behave in nature. This study reviews their biodegradability, occurrence in surface water and sediments, and the formation of chlorinated by-products (Haman et al., 2015).
Photodegradation and Environmental Removal
- Photodegradation of Parabens : Investigating the photodegradation of parabens, including the identification of kinetic constants and by-products, can shed light on the environmental removal processes applicable to similar ester compounds. This research indicates the efficiency of certain light-based treatments in degrading contaminants like parabens, potentially offering insights into how similar chemicals might be treated (Gmurek et al., 2015).
Applications in Material Science
- Liquid Crystalline Structures : The synthesis and evaluation of multilayered structures of liquid-crystalline complexes derived from benzoic acid derivatives underscore the potential for creating advanced materials. These structures exhibit unique properties like reversible photocyclization, offering applications in smart materials and nanotechnology (Kishikawa et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
S-(1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-10-5-3-4-9(8-10)13(17)19-14-16-11-6-1-2-7-12(11)18-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVCOCRANMZSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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